molecular formula C3H6Cl4Si B1580857 Trichloro(3-chloropropyl)silane CAS No. 2550-06-3

Trichloro(3-chloropropyl)silane

Cat. No. B1580857
CAS RN: 2550-06-3
M. Wt: 212 g/mol
InChI Key: OOXSLJBUMMHDKW-UHFFFAOYSA-N
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Description

Trichloro(3-chloropropyl)silane is a compound with the formula C3H6Cl4Si . It is also known by other names such as (3-Chloropropyl)trichlorosilane, Chloropropyltrichlorosilane, γ-Chloropropyl trichloro silane, Silane, 3-chloropropyltrichloro-, and CC3291 .


Molecular Structure Analysis

The molecular structure of Trichloro(3-chloropropyl)silane can be represented by the InChI string: InChI=1S/C3H6Cl4Si/c4-2-1-3-8(5,6)7/h1-3H2 . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Trichloro(3-chloropropyl)silane has a molecular weight of 211.977 . It has a boiling point of 181-183 °C and a density of 1.35 g/mL at 25 °C . The refractive index n20/D is 1.465 .

Scientific Research Applications

Application Summary

Trichloro(3-chloropropyl)silane is industrially synthesized on the order of several thousand tons per year as a key intermediate to access various silane coupling agents . It’s an important component in the production of silane coupling agents, which are used in a great number of fields including paints, coating, adhesives, semiconductor sealants, and tires .

Methods of Application

The transition-metal-catalysed hydrosilylation reaction of alkenes is one of the most important catalytic reactions in the silicon industry . In this field, intensive studies have been performed in the development of base-metal catalysts due to increased emphasis on environmental sustainability . An efficient hydrosilylation reaction of allyl chloride with trichlorosilane is achieved using the Rh(I) catalyst [RhCl(dppbzF)]2 (dppbzF 1,2-bis(diphenylphosphino)-3,4,5,6-tetra-fluorobenzene) to selectively form trichloro(3-chloropropyl)silane .

Results or Outcomes

The catalyst enables drastically improved efficiency (turnover number, TON, 140,000) and selectivity (>99%) to be achieved compared to conventional Pt catalysts .

Production of Silane Coupling Agents

Application Summary

Trichloro(3-chloropropyl)silane is a key intermediate in the production of various silane coupling agents . Silane coupling agents have the ability to form a durable bond between organic and inorganic materials and to provide the resulting compounds or materials with various properties, such as water and/or heat resistance as well as adhesiveness, without negatively affecting the original properties of either the organic or the inorganic materials .

Methods of Application

The hydrosilylation reaction, which achieves the addition of hydrosilanes to alkenes, is one of the most important catalytic reactions in the silicon industry . This reaction has been employed in the production of various organosilicon compounds that are used as synthetic precursors as well as in the curing of silicone products .

Results or Outcomes

By taking advantage of such features, silane coupling agents are currently used in a great number of fields including paints, coating, adhesives, semiconductor sealants, and tires .

Adhesives and Sealants

Application Summary

Trichloro(3-chloropropyl)silane is used in the formulation of adhesives and sealants for bonding and sealing applications .

Methods of Application

It hydrolyzes in water to form hydrochloric acid and 3-chloropropylsilanol . This reaction is used in the formulation of adhesives and sealants.

Results or Outcomes

The resulting adhesives and sealants are used in various industrial applications .

Production of Organosilicon Compounds

Application Summary

Trichloro(3-chloropropyl)silane is a precursor to other useful organosilicon compounds . It’s used in the hydrosilylation reaction, which achieves the addition of hydrosilanes to alkenes . This reaction has been employed in the production of various organosilicon compounds that are used as synthetic precursors .

Methods of Application

The hydrosilylation reaction is one of the most important catalytic reactions in the silicon industry . For example, the reaction of RCH=CH2 with HSiCl3 can be used to selectively form RCH2CH2SiCl3 .

Results or Outcomes

Some useful products of this or similar reactions include octadecyltrichlorosilane (OTS), perfluoroctyltrichlorosilane (PFOTCS), and perfluorodecyltrichlorosilane (FDTS) .

Chemical Structure Analysis

Application Summary

Trichloro(3-chloropropyl)silane is used in chemical structure analysis . Its molecular weight is 211.977 .

Methods of Application

Its structure can be analyzed using various methods such as mass spectrometry .

Results or Outcomes

The analysis provides valuable information about the compound’s properties and potential applications .

Safety And Hazards

Trichloro(3-chloropropyl)silane is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment should be used and adequate ventilation should be ensured . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

trichloro(3-chloropropyl)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6Cl4Si/c4-2-1-3-8(5,6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXSLJBUMMHDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027492
Record name Trichloro(3-chloropropyl)silane
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Molecular Weight

212.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Trichloro(3-chloropropyl)silane

CAS RN

2550-06-3
Record name (3-Chloropropyl)trichlorosilane
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Record name Trichloro(3-chloropropyl)silane
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Record name Trichloro(3-chloropropyl)silane
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Record name Silane, trichloro(3-chloropropyl)-
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Record name Trichloro(3-chloropropyl)silane
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Record name TRICHLORO(3-CHLOROPROPYL)SILANE
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Synthesis routes and methods I

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 10.2 g (0.075 mol) of Cl3SiH, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 33° C., causing an exothermic reaction to 47° C. in 7 min. VPC analysis 14 min. later showed a complete reaction. Vacuum distillation yielded 60.4% Cl3SiCH2CH2CH2Cl and 8.6% Me2SiClCH2CH2CH2Cl. This example shows that Me2SiHCl is an effective promoter for the reaction of Cl3SiH with allyl chloride at the equimolar level.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
60.4%
Yield
8.6%

Synthesis routes and methods II

Procedure details

A mixture of 15.306 grams of allyl chloride, 27.09 gram of trichlorosilane and 0.04 grams of [SG]--S--Pt sufficient to provide 1×10-5 mm Pt/SiH was stirred at 23° C. under a nitrogen atmosphere. The mixture was heated to 60° C. for 16 hours. The mixture was allowed to cool to ambient temperatures and was diluted with 50 ml of hexane and filtered. The filtrate was concentrated on a rotary evaporator to give 33 grams of a clear, colorless oil. Based on method of preparation, NMR and VPC analysis there was obtained about a 92% yield of γ-chloropropyltrichlorosilane and about an 8% yield of n-propyltrichlorosilane.
Quantity
15.306 g
Type
reactant
Reaction Step One
Quantity
27.09 g
Type
reactant
Reaction Step One
[Compound]
Name
[SG]--S-
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of allytrichlorosilane (bp; 117-8° C., yield; 49%), 0.12 g of propyltrichlorosilane (bp; 123-5° C., yield; 5%), and 0.24 g of (3-chloropropyl)trichlorosilane (bp; 181-2° C., yield; 8%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In the same apparatus and procedure as Example 1 above, 0.44 g (1.50 mmol) of tetrabutylphosphonium chloride, 0.85 g (7.5 mmol) of 1,3-dichloropropane, and 10.16 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.68 g of 1,3-bis(trichlorosilyl)propane (yield; 72%) and 0.22 g of (3-chloropropyl)trichlorosilane (yield; 14%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloro(3-chloropropyl)silane
Reactant of Route 2
Trichloro(3-chloropropyl)silane
Reactant of Route 3
Trichloro(3-chloropropyl)silane
Reactant of Route 4
Trichloro(3-chloropropyl)silane
Reactant of Route 5
Trichloro(3-chloropropyl)silane
Reactant of Route 6
Reactant of Route 6
Trichloro(3-chloropropyl)silane

Citations

For This Compound
25
Citations
K Inomata, Y Naganawa, ZA Wang… - Communications …, 2021 - nature.com
The transition-metal-catalysed hydrosilylation reaction of alkenes is one of the most important catalytic reactions in the silicon industry. In this field, intensive studies have been thus far …
Number of citations: 5 www.nature.com
N Hofmann, A Bauer, T Frey, M Auer… - Advanced Synthesis …, 2008 - Wiley Online Library
The platinum‐catalyzed hydrosilylation of allyl chloride with trichlorosilane was investigated in an ionic liquid‐organic biphasic reaction mode. After an ionic liquid screening and …
Number of citations: 56 onlinelibrary.wiley.com
AS Soldatenko, EA Grebneva, NF Chernov… - Russian Journal of …, 2011 - Springer
A new route to 1,1-difluoro-5-methylquasisilatrane (N→Si) F 2 Si(OCH 2 CH 2 ) 2 NMe is elaborated: the reaction of chlorinated methyltrifluorosilanes F 3 SiCH 3−n Cln (n = 1–3) as well …
Number of citations: 6 link.springer.com
KA Andrianov, VV Severnyi - Bulletin of the Academy of Sciences of the …, 1964 - Springer
The introduction of polar groups in the organic group of organosilanes greatly activates them in thetelomerization reaction with hexamethylcyclotrisiloxane. 2. The activity of (substituted-…
Number of citations: 1 link.springer.com
A Bianco, M Maggini, M Nogarole, G Scorrano - 2006 - Wiley Online Library
Soluble fulleropyrrolidines bearing a trialkoxysilyl functionality (methoxy, ethoxy, butoxy, and isopropoxy) have been prepared and characterized. The hydrolysis rate constant for each …
MG Voronkov, LV Zhilitskaya, OG Yarosh… - Russian Journal of …, 2001 - Springer
Previously unknown 1,1-diethylnylsilacycloalkanes (CH 2 )4nSi(C& = CH) 2 (n = 3, 4) were prepared by the reaction of HC& = CMgBr with 1,1-dichlorosilacycloalkanes (CH 2 )4nSiCl 2 (…
Number of citations: 10 link.springer.com
D Troegel, J Stohrer - Coordination Chemistry Reviews, 2011 - Elsevier
Hydrosilylation of olefins is the key catalytic reaction for the production of industrially important organosilicon compounds such as organofunctional silanes and silicones. Moreover …
Number of citations: 574 www.sciencedirect.com
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
Y Xu, C Deng, Z Xiao, C Chen, X Luo, Y Zhou, Q Jiang - Materials, 2020 - mdpi.com
Fe 3 O 4 @SiO 2 nanospheres with a core–shell structure were synthesized and functionalized with bis(2-pyridylmethyl)amine (BPMA). The photoresponses of the as-obtained Fe 3 O 4 …
Number of citations: 7 www.mdpi.com
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com

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